3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
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Overview
Description
3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with a unique structure that includes indole, thiazolidine, and propanoic acid moieties. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. The starting materials often include 2-chloroaniline, indole-2,3-dione, and thiazolidine derivatives. The key steps in the synthesis may include:
Condensation Reactions: Formation of the indole-2,3-dione intermediate.
Substitution Reactions: Introduction of the 2-chloroanilino group.
Cyclization Reactions: Formation of the thiazolidine ring.
Final Coupling: Coupling of the intermediate products to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanylidene to sulfone.
Reduction: Reduction of the indole-2,3-dione moiety.
Substitution: Halogenation or alkylation at the indole or thiazolidine rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce reduced indole derivatives.
Scientific Research Applications
3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-chloroanilino)propanoic acid
- 3-(4-chloroanilino)-2-methylpropanoic acid
- 3-(2-chlorophenyl)propanoic acid
Uniqueness
3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is unique due to its complex structure, which combines multiple functional groups and rings. This complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler analogs.
Properties
Molecular Formula |
C22H16ClN3O5S2 |
---|---|
Molecular Weight |
502.0 g/mol |
IUPAC Name |
3-[(5Z)-5-[1-[2-(2-chloroanilino)-2-oxoethyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |
InChI |
InChI=1S/C22H16ClN3O5S2/c23-13-6-2-3-7-14(13)24-16(27)11-26-15-8-4-1-5-12(15)18(20(26)30)19-21(31)25(22(32)33-19)10-9-17(28)29/h1-8H,9-11H2,(H,24,27)(H,28,29)/b19-18- |
InChI Key |
FIOBXIUXEPPGTM-HNENSFHCSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/3\C(=O)N(C(=S)S3)CCC(=O)O)/C(=O)N2CC(=O)NC4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C(=O)N(C(=S)S3)CCC(=O)O)C(=O)N2CC(=O)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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